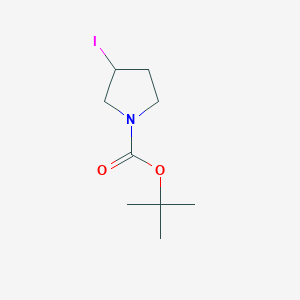

Tert-butyl 3-iodopyrrolidine-1-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-iodopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPTQLIAIOWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631558 | |

| Record name | tert-Butyl 3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774234-25-2 | |

| Record name | tert-Butyl 3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-iodopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 3-iodopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The synthesis predominantly proceeds through a key intermediate, tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This document details the synthesis of this intermediate via multiple routes and its subsequent conversion to the final iodo compound.

Synthesis of the Key Intermediate: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

Three primary strategies are employed for the synthesis of enantiomerically pure (R)- and (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate: synthesis from the chiral pool, a multi-step synthesis from epichlorohydrin, and asymmetric reduction of a prochiral ketone.

Pathway 1: Chiral Pool Synthesis from D-Malic Acid

This classical approach utilizes the readily available and inexpensive chiral starting material, D-malic acid, to produce (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. A similar pathway starting from L-malic acid yields the (S)-enantiomer.[1]

Logical Workflow for Chiral Pool Synthesis

Figure 1: Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate from D-Malic Acid.

Pathway 2: Synthesis from Epichlorohydrin

This industrial process offers a high-yield and cost-effective route to (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, with reported overall yields exceeding 85% and purity greater than 95%.[2]

Logical Workflow for Synthesis from Epichlorohydrin

Figure 2: Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate from Epichlorohydrin.

Pathway 3: Asymmetric Reduction of N-Boc-3-pyrrolidinone

This strategy begins with the prochiral ketone, N-tert-butoxycarbonyl-3-pyrrolidinone, which is then asymmetrically reduced to the desired chiral alcohol. This can be achieved through chemical or biocatalytic methods.

Logical Workflow for Asymmetric Reduction

Figure 3: Asymmetric reduction pathways to enantiomerically pure N-Boc-3-pyrrolidinol.

Final Step: Iodination of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

The conversion of the hydroxyl group to an iodide is typically achieved with inversion of stereochemistry, making it a critical step for obtaining the desired enantiomer of the final product. The two most common methods are the Appel and Mitsunobu reactions.

Method A: The Appel Reaction

The Appel reaction facilitates the conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine. This reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter.

Logical Workflow for the Appel Reaction

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-Iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes leading to tert-butyl 3-iodopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The document details the preparation of the precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, and its subsequent conversion to the target iodo-derivative. Experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrrolidine scaffold is a prevalent structural motif in numerous pharmaceuticals, and the presence of an iodo group at the 3-position provides a versatile handle for further functionalization through various coupling reactions. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen during synthetic manipulations and allows for its facile deprotection under acidic conditions.

This guide outlines a reliable two-step synthesis commencing from commercially available starting materials. The first step involves the synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which is then converted to the target compound via an Appel reaction.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two main stages:

Step 1: Synthesis of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: This precursor can be prepared through various methods. A common approach involves the reduction of N-Boc-3-pyrrolidinone.

Step 2: Iodination of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: The hydroxyl group of the precursor is converted to an iodide using an Appel reaction, which employs triphenylphosphine and iodine.

An In-depth Technical Guide to Tert-butyl 3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for tert-butyl 3-iodopyrrolidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of a pyrrolidine moiety through nucleophilic substitution reactions.

Core Chemical Properties

This compound, also known as 1-Boc-3-iodopyrrolidine, is a key intermediate in the synthesis of various pharmaceutical agents. Its chemical and physical properties are summarized below.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 774234-25-2 | [1] |

| Molecular Formula | C₉H₁₆INO₂ | [1] |

| Molecular Weight | 297.13 g/mol | [1] |

| InChI | InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 | [1] |

| InChIKey | CFTPTQLIAIOWLK-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)I | [1] |

| Synonyms | 1-Boc-3-iodopyrrolidine, 1-(tert-Butoxycarbonyl)-3-iodopyrrolidine, 3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester | [1] |

Physicochemical Data

While experimentally determined physical properties are not widely published, computed values and data for analogous compounds provide useful estimates.

| Property | Value | Notes | Reference |

| Appearance | Colorless to light yellow oily liquid | Inferred from similar compounds | |

| Melting Point | Not available | Data for the analogous (R)-1-Boc-3-hydroxypyrrolidine is 62-65 °C. | |

| Boiling Point | Not available | Data for the analogous (R)-1-Boc-3-hydroxypyrrolidine is predicted to be 273.3±33.0 °C. | |

| Density | 1.41 g/cm³ (approx.) | For the related tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane. | Inferred from similar compounds | |

| XLogP3 | 2.2 | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Rotatable Bond Count | 1 | Computed | [1] |

| Exact Mass | 297.02258 Da | Computed | [1] |

| Topological Polar Surface Area | 29.5 Ų | Computed | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from its corresponding hydroxyl precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, via a nucleophilic substitution reaction. Below is a representative experimental protocol.

Synthesis of this compound from Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This procedure is based on standard iodination reactions of secondary alcohols.

Materials:

-

tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) and triphenylphosphine (1.5 equivalents) in dichloromethane at 0 °C, add imidazole (1.5 equivalents).

-

Slowly add a solution of iodine (1.5 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity and Applications

The primary utility of this compound in organic synthesis stems from the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group, making the C3 position of the pyrrolidine ring susceptible to nucleophilic attack.

This compound is commonly used in Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce the N-Boc-pyrrolidin-3-yl moiety into a target molecule. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Spectroscopic Data

Predicted ¹H NMR (CDCl₃):

-

~4.3 ppm: (m, 1H, CH-I)

-

3.2 - 3.8 ppm: (m, 4H, CH₂-N)

-

2.0 - 2.4 ppm: (m, 2H, CH₂)

-

1.45 ppm: (s, 9H, C(CH₃)₃)

Predicted ¹³C NMR (CDCl₃):

-

~154 ppm: (C=O)

-

~80 ppm: (C(CH₃)₃)

-

~50-60 ppm: (CH₂-N)

-

~35 ppm: (CH₂)

-

~28 ppm: (C(CH₃)₃)

-

~25 ppm: (CH-I)

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

Hazard Statements: [1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

References

Structural Analysis of Tert-butyl 3-iodopyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of tert-butyl 3-iodopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the available physicochemical and spectroscopic data, details relevant experimental protocols, and presents logical workflows for its synthesis and analysis.

Core Compound Properties

This compound is a heterocyclic organic compound with the molecular formula C9H16INO2.[1] It is widely utilized as an intermediate in organic synthesis, particularly for introducing a pyrrolidine moiety into larger molecules.

| Property | Value | Source |

| Molecular Formula | C9H16INO2 | PubChem[1] |

| Molecular Weight | 297.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI Key | CFTPTQLIAIOWLK-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)I | PubChem[1] |

| CAS Number | 774234-25-2 | Ambeed |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While specific raw spectral data is not ubiquitously available in public repositories, the following tables summarize the expected and reported data from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.3 - 4.5 | m | 1H | CH-I |

| ~ 3.4 - 3.8 | m | 2H | N-CH2 |

| ~ 3.2 - 3.4 | m | 2H | N-CH2 |

| ~ 2.1 - 2.4 | m | 2H | CH2 |

| 1.47 | s | 9H | C(CH3)3 |

¹³C NMR (Carbon-13 NMR) Data

Public databases indicate the availability of ¹³C NMR spectra for this compound.[1] The expected chemical shifts are outlined below.

| Chemical Shift (δ) ppm | Assignment |

| ~ 154 | C=O (carbamate) |

| ~ 80 | C(CH3)3 |

| ~ 52 | N-CH2 |

| ~ 45 | N-CH2 |

| ~ 38 | CH2 |

| ~ 28 | C(CH3)3 |

| ~ 25 | CH-I |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Low-Resolution Mass Spectrometry (LRMS)

| m/z | Interpretation |

| 297.02 | [M]+ (Calculated for C9H16INO2) |

| 241 | [M - C4H8]+ |

| 170 | [M - I]+ |

| 100 | [Pyrrolidine-Boc fragment]+ |

| 57 | [C4H9]+ (tert-butyl) |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

| Ion | Calculated m/z | Observed m/z |

| [M+H]+ | 298.0301 | Data not publicly available |

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis and structural analysis of this compound, based on common laboratory practices.

Synthesis of this compound

This protocol is adapted from a documented procedure for the synthesis of this compound from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.[2]

Materials:

-

tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Imidazole

-

Triphenylphosphine

-

Iodine

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add imidazole (1.2 equivalents) and triphenylphosphine (1.2 equivalents) to the stirred solution.

-

Slowly add iodine (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.

NMR Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or similar)

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general procedure for obtaining HRMS data.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as acetonitrile or methanol. The solvent should be compatible with the ionization technique.

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Process the data to determine the accurate m/z value of the molecular ion and compare it with the theoretical exact mass calculated for the elemental formula C9H16INO2.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Caption: Synthetic workflow for this compound.

References

Technical Guide: Properties and Applications of tert-Butyl 3-iodopyrrolidine-1-carboxylate (CAS No. 774234-25-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-iodopyrrolidine-1-carboxylate, with CAS number 774234-25-2, is a pivotal heterocyclic building block in modern medicinal chemistry. Its pyrrolidine core is a common scaffold in a multitude of biologically active compounds, offering desirable physicochemical properties such as enhanced aqueous solubility. The presence of a Boc-protecting group and a reactive iodine atom at the 3-position makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth overview of its properties and its application in the synthesis of a potent anti-HIV agent.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction optimization, and role as a synthetic intermediate.

| Property | Value | Reference |

| CAS Number | 774234-25-2 | N/A |

| Molecular Formula | C₉H₁₆INO₂ | N/A |

| Molecular Weight | 297.13 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-Boc-3-iodopyrrolidine, 1-(tert-Butoxycarbonyl)-3-iodopyrrolidine | N/A |

| SMILES | CC(C)(C)OC(=O)N1CCC(I)C1 | N/A |

| InChI Key | CFTPTQLIAIOWLK-UHFFFAOYSA-N | N/A |

| Boiling Point | 300.7 ± 35.0 °C at 760 mmHg (Predicted) | N/A |

| XLogP3 | 2.2 | N/A |

Application in the Synthesis of a Potent Anti-HIV Agent

This compound serves as a key starting material in the synthesis of a novel class of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists. One such compound, designated as compound 30 in the scientific literature, has demonstrated exceptional potency as an orally bioavailable anti-HIV agent.[1]

Synthesis of a 1,3,3,4-tetrasubstituted pyrrolidine CCR5 Receptor Antagonist (Compound 30)

The synthesis of this potent anti-HIV agent involves a multi-step process where the pyrrolidine ring of this compound is strategically functionalized.

Experimental Protocol:

A detailed experimental protocol for the synthesis of related 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists has been described in the literature.[1] The key steps involve the alkylation of a suitable amine with this compound, followed by further modifications to introduce the desired substituents at the 1, 3, and 4 positions of the pyrrolidine ring. The synthesis culminates in the creation of the final active compound.

A generalized synthetic workflow is depicted in the diagram below.

References

A Technical Guide to tert-Butyl 3-Iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl 3-iodopyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. It includes its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a heterocyclic organic compound widely utilized as a synthetic intermediate. Its structure features a pyrrolidine ring substituted with an iodine atom at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The IUPAC name for this compound is This compound .[1]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 774234-25-2 | [1] |

| Molecular Formula | C₉H₁₆INO₂ | [1] |

| Molecular Weight | 297.13 g/mol | [1] |

| Monoisotopic Mass | 297.02258 Da | [1] |

| Physical Form | Not specified (often an oil or low-melting solid) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

Synthesis of this compound

The most common and direct route for the synthesis of this compound involves the iodination of its corresponding alcohol precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This transformation is typically achieved under mild conditions using an Appel-type reaction or by converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an iodide salt.

Experimental Protocol: Iodination of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

This protocol is a representative procedure based on standard iodination methods for secondary alcohols.

Materials:

-

tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).

-

Stir the mixture at 0 °C until all solids have dissolved.

-

Add iodine (I₂) (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a dark brown/purple to a lighter yellow or orange upon completion.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data

Characterization of the final product is typically performed using NMR spectroscopy and mass spectrometry.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| Representative chemical shifts (δ) in ppm | Representative chemical shifts (δ) in ppm |

| ~4.30 (m, 1H, -CHI-) | ~154.5 (C=O) |

| ~3.80-3.40 (m, 4H, -CH₂-N-CH₂-) | ~80.0 (-C(CH₃)₃) |

| ~2.40-2.10 (m, 2H, -CH₂-CHI-) | ~55.0, ~53.0 (-CH₂-N-CH₂-) |

| 1.46 (s, 9H, -C(CH₃)₃) | ~39.0 (-CH₂-CHI-) |

| ~28.4 (-C(CH₃)₃) | |

| ~25.0 (-CHI-) |

Note: Actual chemical shifts and multiplicities may vary slightly. Data is representative and based on typical values for similar structures.

Visualization of Synthetic Workflow

The synthesis of this compound and its subsequent use can be visualized as a logical workflow.

Caption: Synthetic pathway from the hydroxy precursor to the iodinated intermediate and its subsequent reaction.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The iodine atom is an excellent leaving group, making the 3-position of the pyrrolidine ring susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, which is a critical strategy in structure-activity relationship (SAR) studies.

The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this core at a specific position with stereochemical control makes this reagent highly valuable.

Logical Relationship in Synthesis

The chemical logic for using this intermediate is straightforward: it provides a stable, protected pyrrolidine ring that can be selectively functionalized via the displacement of the iodide.

Caption: Logical relationships of the key features of the title compound for synthetic applications.

References

An In-depth Technical Guide to Tert-butyl 3-iodopyrrolidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, prized for its role in the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via the Appel reaction, and an exploration of its application in the development of targeted therapeutics, such as kinase inhibitors. The strategic incorporation of the 3-iodopyrrolidine moiety can significantly influence the pharmacological profile of a drug candidate. This document serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties

This compound is a stable, non-chiral molecule unless a specific stereoisomer is synthesized. Its key physicochemical data are summarized in the table below, providing essential information for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Weight | 297.13 g/mol |

| Molecular Formula | C₉H₁₆INO₂ |

| Appearance | Solid (typical) |

| CAS Number | 774234-25-2 |

| Boiling Point | Not readily available (likely decomposes) |

| Solubility | Soluble in common organic solvents (DCM, THF, etc.) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Appel reaction. This reaction facilitates the conversion of the corresponding alcohol, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, to the iodide with an inversion of stereochemistry if a chiral starting material is used.

Experimental Protocol: Appel Reaction

This protocol details the conversion of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to this compound.

Materials:

-

tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 - 2.0 equivalents) and anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add imidazole (2.0 - 3.0 equivalents) followed by the portion-wise addition of iodine (1.5 - 2.0 equivalents). Stir the mixture at 0 °C for 15-30 minutes until a yellow-orange complex forms.

-

Substrate Addition: A solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The color of the solution will fade.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The 3-iodopyrrolidine moiety is a valuable pharmacophore that can be readily functionalized through various coupling reactions, making it a versatile building block in the synthesis of complex drug molecules. Its application is particularly notable in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways of kinases, which are often dysregulated in diseases such as cancer and inflammatory disorders.[1]

The iodine atom in this compound serves as a good leaving group, enabling nucleophilic substitution reactions to introduce a wide range of functional groups at the 3-position of the pyrrolidine ring. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway where this compound is utilized to synthesize a hypothetical kinase inhibitor. This pathway highlights the key transformations where the iodopyrrolidine fragment is incorporated and further elaborated.

In this conceptual pathway, a core heterocyclic scaffold, common in many kinase inhibitors, is first functionalized.[2] Subsequently, this compound is coupled to this core via a nucleophilic substitution reaction, where an amine or alcohol on the heterocyclic core displaces the iodide. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen can then be removed under acidic conditions, allowing for further modifications or to reveal a necessary secondary amine for biological activity.

Conclusion

This compound is a high-value synthetic intermediate for the pharmaceutical industry. Its well-defined physicochemical properties and the reliable synthetic protocol provided in this guide enable its efficient use in complex synthetic campaigns. The versatility of the 3-iodopyrrolidine scaffold as a building block, particularly in the construction of kinase inhibitors, underscores its importance in modern drug discovery and development. This guide serves as a foundational resource for scientists and researchers aiming to leverage the unique chemical attributes of this compound in their pursuit of novel and effective therapeutics.

References

"Tert-butyl 3-iodopyrrolidine-1-carboxylate SMILES notation"

SMILES Notation: CC(C)(C)OC(=O)N1CCC(C1)I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-iodopyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents.

Core Chemical Data

This compound is a valuable intermediate for introducing a pyrrolidine scaffold into target molecules. The tert-butoxycarbonyl (Boc) protecting group allows for regioselective reactions at the 3-position of the pyrrolidine ring.

| Property | Value | Source |

| SMILES Notation | CC(C)(C)OC(=O)N1CCC(C1)I | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 774234-25-2 | [1] |

| Molecular Formula | C₉H₁₆INO₂ | [1] |

| Molecular Weight | 297.13 g/mol | [1] |

| Appearance | Not specified, likely a solid | |

| Solubility | Soluble in common organic solvents |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This step involves the protection of the nitrogen atom of 3-hydroxypyrrolidine.

Materials:

-

3-Hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 2: Iodination of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This step converts the hydroxyl group to an iodide, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Application in Drug Discovery: Synthesis of a Dopamine Receptor Ligand Precursor

This compound is a key building block for the synthesis of 3-substituted pyrrolidines, a class of compounds with significant biological activity, particularly as ligands for dopamine and serotonin receptors. The following workflow illustrates its use in the synthesis of a precursor for a potential therapeutic agent targeting these receptors.

Caption: Synthetic workflow for a drug candidate.

Signaling Pathway Context

Molecules derived from this compound often target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The diagram below illustrates a simplified signaling pathway for a D2 dopamine receptor antagonist, a class of drugs used in the treatment of psychosis.

Caption: D2 dopamine receptor signaling pathway.

References

"physical and chemical properties of Tert-butyl 3-iodopyrrolidine-1-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of complex nitrogen-containing molecules, most notably in the development of targeted therapeutics. The presence of a reactive iodine atom at the 3-position of the pyrrolidine ring, combined with the stable tert-butoxycarbonyl (Boc) protecting group on the nitrogen, allows for selective and efficient functionalization. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the synthesis of biologically active compounds, particularly Janus kinase (JAK) inhibitors.

Physicochemical Properties

This compound is a stable organic compound under standard conditions. While specific experimental data for some physical properties are not widely published, its characteristics can be inferred from available data and comparison with structurally related compounds.

General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆INO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 297.13 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 774234-25-2 | --INVALID-LINK--[1] |

| Physical State | Colorless to light yellow oil | Inferred from related compounds and synthesis procedures. |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from synthetic protocols. |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 2.2 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK--[1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the iodo-substituent, which serves as a good leaving group in nucleophilic substitution reactions. The Boc-protecting group ensures the stability of the pyrrolidine nitrogen under a variety of reaction conditions and can be readily removed under acidic conditions.

This compound is a key intermediate in the construction of more complex molecules. It is frequently employed in alkylation reactions where the pyrrolidine moiety is introduced into a target structure.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the iodination of the corresponding alcohol, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, via an Appel-type reaction.

Reaction Scheme:

Materials:

-

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure: [2]

-

To a solution of triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in dichloromethane at 0 °C under a nitrogen atmosphere, add iodine (1.2 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a colorless to light yellow oil.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a multiplet for the proton at the iodine-bearing carbon (C3) in the downfield region. The protons on the pyrrolidine ring will appear as multiplets. The tert-butyl group will exhibit a characteristic sharp singlet at approximately 1.4-1.5 ppm.[3]

-

¹³C NMR (100 MHz, CDCl₃): The carbon bearing the iodine atom is expected to be significantly shifted upfield compared to the corresponding alcohol. The carbonyl carbon of the Boc group will appear around 154 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm.[3]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretching vibration of the carbamate group, typically observed in the range of 1680-1700 cm⁻¹. Other characteristic peaks include C-H stretching vibrations of the alkyl groups.

3.2.3. Mass Spectrometry (MS)

Under mass spectrometry conditions, particularly with techniques like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ may be observed. A characteristic fragmentation pattern involves the loss of the Boc group or components thereof. Common fragments include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).

Applications in Drug Development

This compound is a valuable building block for the synthesis of various biologically active molecules due to the versatility of the iodo-group in forming new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. For instance, it can be a key precursor in the synthesis of tofacitinib and other related JAK inhibitors.

The following workflow illustrates the use of this compound in the synthesis of a key intermediate for JAK inhibitors.

In a typical synthetic route, the iodo-group is displaced by a nucleophile, such as an amine-containing heterocyclic core, to form a new carbon-nitrogen bond. Subsequent removal of the Boc protecting group under acidic conditions reveals the secondary amine of the pyrrolidine ring, which can then be further functionalized to complete the synthesis of the target JAK inhibitor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in medicinal chemistry and drug development. Its well-defined reactivity, coupled with the stability of the Boc protecting group, makes it an ideal building block for introducing the pyrrolidine scaffold into complex molecular architectures. The detailed protocols and spectroscopic information provided in this guide are intended to support researchers in the effective utilization of this versatile compound in their synthetic endeavors.

References

Navigating the Stability and Storage of Tert-butyl 3-iodopyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules. As with many organo-iodide compounds, its stability and proper storage are critical to ensure its integrity, reactivity, and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound, based on available data for structurally related molecules and general chemical principles.

While specific, in-depth stability studies on this compound are not extensively published, this guide synthesizes information from analogous compounds and established knowledge of N-Boc protected amines and organo-iodides to provide best-practice recommendations.

Core Stability & Storage Recommendations

Based on the chemical nature of this compound, several factors can influence its stability. The presence of the N-Boc protecting group generally imparts good stability under basic and nucleophilic conditions.[1][2] However, the carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to degradation over time, particularly when exposed to light, heat, or certain reactive species.[3] This can lead to the gradual release of elemental iodine, often observed as a yellow or brownish discoloration of the compound.[3]

Key Recommendations:

-

Temperature: Refrigeration is strongly recommended for long-term storage. A temperature range of 2-8°C is advisable. For shorter periods, storage at room temperature may be acceptable, but should be minimized.

-

Light: The compound should be protected from light. Storage in amber glass vials or other opaque containers is essential to prevent photolytic degradation of the C-I bond.

-

Atmosphere: While the N-Boc group is stable to oxidation, the overall molecule may benefit from storage under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation pathways and reactions with atmospheric moisture.

-

Container: Use well-sealed containers to prevent exposure to moisture and air. For long-term storage, consider sealing the container with paraffin film.

Quantitative Storage Data on Analogous Compounds

To provide a clearer context for storage conditions, the following table summarizes the recommended storage for structurally similar N-Boc protected pyrrolidine derivatives.

| Compound Name | Recommended Storage Conditions |

| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Powder, -20°C for 3 years; 4°C for 2 years.[4] Room temperature storage is also mentioned for continental US, but may vary elsewhere.[4] Other sources suggest 2-8°C.[5][6] |

| tert-Butyl 3-oxopyrrolidine-1-carboxylate | Store in a dry, cool, and well-ventilated place in a tightly closed container.[7] Some suppliers recommend storage at 0-5°C.[8] |

Potential Degradation Pathway

While a specific degradation pathway for this compound has not been detailed in the literature, a likely route of decomposition involves the cleavage of the carbon-iodine bond. This can be initiated by factors such as light or heat. A conceptual diagram of this potential degradation is presented below.

Caption: Potential degradation pathway of this compound.

Experimental Protocols: A General Approach to Stability Assessment

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound (multiple batches if available)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate analytical instrumentation (e.g., HPLC, LC-MS, NMR)

-

Amber glass vials with inert caps

Methodology:

-

Sample Preparation: Aliquot the compound into amber glass vials. A headspace of inert gas (e.g., argon) is recommended.

-

Storage Conditions: Place the samples under the following conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

Frozen: -20°C ± 5°C

-

-

Photostability: Expose a set of samples to a light source according to ICH Q1B guidelines.

-

Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).

-

Analytical Testing: Analyze the samples at each time point for:

-

Appearance: Visual inspection for color change.

-

Purity: Using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Identification: Confirm the identity of the main peak.

-

Degradation Products: Characterize any significant degradation products using LC-MS or other suitable techniques.

-

-

Data Evaluation: Analyze the data to determine the rate of degradation and establish a re-test period or shelf life.

Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a stability study.

Caption: A logical workflow for assessing the stability of a chemical compound.

Conclusion

While specific quantitative stability data for this compound is limited, a conservative approach to its storage and handling is prudent. By adhering to the recommendations outlined in this guide, which are based on the known properties of its structural components and related molecules, researchers can minimize degradation and ensure the quality and reliability of this important chemical intermediate in their scientific endeavors. For critical applications, conducting an in-house stability assessment is recommended to establish precise storage and handling parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Iodine compounds - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. CAS#:101469-92-5 | (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Tert-butyl 3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryls and heteroaryls.

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry, providing a saturated N-Boc protected pyrrolidine scaffold. The introduction of aryl and heteroaryl moieties at the 3-position of the pyrrolidine ring via Suzuki coupling allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The pyrrolidine motif is a prevalent core in many biologically active compounds, and functionalization at the 3-position can significantly influence the pharmacological properties of the resulting molecules.

These application notes provide a comprehensive overview of the Suzuki coupling reaction utilizing this compound, including detailed experimental protocols, a summary of reaction conditions, and quantitative data to guide researchers in the successful synthesis of 3-aryl and 3-heteroaryl pyrrolidine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or boronic ester) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the 3-substituted pyrrolidine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. The data has been compiled from analogous reactions reported in scientific literature and patents to provide a predictive framework for reaction optimization.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/EtOH | 80 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 75-88 |

| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | THF/H₂O | 85 | 10 | 78-90 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME/H₂O | 85 | 12 | 82-93 |

| 6 | 1-Naphthylboronic acid | PdCl₂(dppf) (4) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 |

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an aryl or heteroaryl boronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl boronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, 2-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME, THF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%) and, if necessary, the phosphine ligand (4-10 mol%).

-

Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl- or 3-heteroaryl-pyrrolidine-1-carboxylate derivative.

Mandatory Visualizations

General Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes and Protocols for Tert-butyl 3-iodopyrrolidine-1-carboxylate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a versatile heterocyclic building block widely employed in medicinal chemistry and drug discovery. The presence of a reactive C-I bond at the 3-position of the pyrrolidine ring, coupled with the Boc-protecting group on the nitrogen, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse substituents at the 3-position, facilitating the synthesis of complex molecular architectures and libraries of compounds for biological screening. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.

Key Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core using this compound as a starting material has been instrumental in the development of various therapeutic agents, including inhibitors of Janus kinases (JAKs) and Aurora kinases, which are implicated in inflammatory diseases and cancer, respectively.

Experimental Protocols and Data

The following sections detail experimental procedures for common cross-coupling reactions utilizing this compound. The provided data is representative of typical results and may be optimized for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylpyrrolidines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly useful for introducing aryl and heteroaryl moieties at the 3-position of the pyrrolidine ring.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of tert-butyl 3-phenylpyrrolidine-1-carboxylate

To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as 1,4-dioxane (5 mL) is added phenylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and an aqueous solution of a base like sodium carbonate (2.0 M, 2.0 mmol, 2.0 equiv.). The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl 3-phenylpyrrolidine-1-carboxylate.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 82 |

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DME/H₂O | 85 | 12 | 75 |

Heck Coupling: Synthesis of 3-Alkenylpyrrolidines

The Heck reaction facilitates the coupling of the iodopyrrolidine with various alkenes to introduce vinyl groups, which can be further functionalized.

Experimental Workflow: Heck Coupling

Caption: General workflow for the Heck coupling reaction.

Protocol: Synthesis of tert-butyl 3-styrylpyrrolidine-1-carboxylate

In a sealed tube, this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand like P(o-tolyl)₃ (0.04 mmol, 4 mol%), and a base such as triethylamine (2.0 mmol, 2.0 equiv.) are combined in a solvent like DMF (5 mL). The vessel is purged with an inert gas and heated to 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield the product.

Table 2: Representative Heck Coupling Reactions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 110 | 18 | 78 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 72 |

| 3 | Cyclohexene | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | 1,4-Dioxane | 120 | 16 | 65 |

Sonogashira Coupling: Synthesis of 3-Alkynylpyrrolidines

The Sonogashira coupling enables the formation of a C-C bond between the iodopyrrolidine and a terminal alkyne, providing access to alkynyl-substituted pyrrolidines, which are valuable intermediates for further transformations.

Protocol: Synthesis of tert-butyl 3-(phenylethynyl)pyrrolidine-1-carboxylate

To a mixture of this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%) in a suitable solvent like THF or DMF (5 mL) is added a base, typically an amine such as triethylamine (2.5 mmol, 2.5 equiv.). The mixture is degassed, and phenylacetylene (1.2 mmol, 1.2 equiv.) is added. The reaction is stirred at room temperature to 50 °C for 2-8 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification by column chromatography.

Table 3: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 25 | 4 | 90 |

| 2 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Diisopropylamine | DMF | 40 | 6 | 85 |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine | Toluene | 50 | 3 | 92 |

Buchwald-Hartwig Amination: Synthesis of 3-Aminopyrrolidines

This reaction allows for the formation of a C-N bond, coupling the iodopyrrolidine with a variety of primary or secondary amines.

Protocol: Synthesis of tert-butyl 3-(phenylamino)pyrrolidine-1-carboxylate

A mixture of this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand like Xantphos (0.03 mmol, 3 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.) is taken in a sealed tube with a solvent like toluene (5 mL). The tube is evacuated and backfilled with argon. The reaction mixture is then heated at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 4: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu | Toluene | 100 | 16 | 88 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 20 | 81 |

| 3 | Benzylamine | PdCl₂(dppf) (2) | - | K₃PO₄ | t-BuOH | 80 | 24 | 76 |

Application in Kinase Inhibitor Synthesis: Signaling Pathway Context

As mentioned, derivatives of this compound are key intermediates in the synthesis of inhibitors targeting the JAK-STAT and Aurora kinase signaling pathways.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of this pathway is associated with various autoimmune diseases and cancers.[3]

Caption: Inhibition of the JAK-STAT pathway by a JAK inhibitor.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[4][5] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[5][6]

Caption: Inhibition of Aurora Kinase disrupts mitosis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pyrrolidine-containing molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward avenue to a wide range of functionalized derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors. The protocols and data presented herein serve as a guide for researchers to effectively utilize this important synthetic intermediate.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. cusabio.com [cusabio.com]

- 4. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tert-butyl 3-iodopyrrolidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The presence of an iodine atom at the 3-position provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed when desired.

These application notes provide an overview of the key reaction mechanisms involving this compound and detailed protocols for its synthesis and its use in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The most common route for the synthesis of this compound involves a two-step process starting from the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The hydroxyl group is first converted to a better leaving group, such as a mesylate, which is then displaced by iodide.

Experimental Protocol: Two-Step Synthesis

Step 1: Mesylation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

To a solution of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in ethyl acetate, add triethylamine (1.5 equivalents).[1]

-

Cool the mixture to 0-5 °C in an ice bath.[1]

-

Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in ethyl acetate dropwise over 30 minutes, maintaining the temperature between 0-5 °C.[1]

-

Stir the resulting suspension at 0-5 °C for 1.5 hours, then allow it to warm to room temperature and stir for an additional 16 hours.[1]

-

Quench the reaction by adding water. Separate the organic phase.

-

Wash the organic phase sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methanesulfonic acid (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl ester.

Step 2: Iodide Substitution

-

Dissolve the crude mesylate from Step 1 in acetone.

-

Add sodium iodide (1.5 - 2.0 equivalents).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Reaction Mechanisms and Applications

This compound is a versatile substrate for introducing substituents at the 3-position of the pyrrolidine ring. The primary reaction pathways include nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution (S(_N)2) Reactions

The iodide at the 3-position is a good leaving group, making the compound susceptible to nucleophilic attack via an S(_N)2 mechanism. This allows for the introduction of a wide range of nucleophiles, including amines, azides, and alkoxides.

Caption: General workflow for S(_N)2 reactions of this compound.

-

In a sealed vial, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add the desired primary or secondary amine (1.2-2.0 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents) to act as a proton sponge.

-

Seal the vial and heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine to remove the solvent and excess reagents.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired tert-butyl 3-(substituted-amino)pyrrolidine-1-carboxylate.

| Amine Type | Typical Reaction Time | Typical Yield |

| Primary Aliphatic | 4-12 hours | 70-90% |

| Secondary Aliphatic | 6-18 hours | 65-85% |

| Aniline (less nucleophilic) | 12-24 hours | 50-75% |

| Note: The above data are representative and can vary based on specific substrates and conditions. |

Palladium-Catalyzed Cross-Coupling Reactions